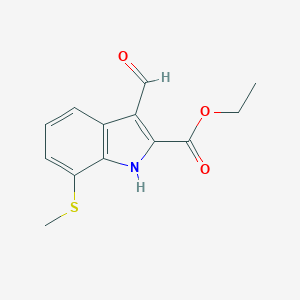
Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate, also known as E105, is a synthetic dye that is commonly used in the food industry as a colorant. It is a water-soluble compound that is typically added to products such as soft drinks, candies, and baked goods to enhance their appearance. E105 is approved for use in many countries, including the United States, the European Union, and Japan.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate as a colorant involves its absorption of light in the visible spectrum, which produces a specific color. The exact mechanism of action for its use as a fluorescent probe and photosensitizer is still being studied.
Biochemical and Physiological Effects:
This compound has been shown to be non-toxic in animal studies and is considered safe for human consumption at the approved levels. However, some studies have suggested that this compound may have negative effects on the intestinal microbiota and could potentially cause allergic reactions in some individuals.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate in lab experiments is its water solubility, which allows for easy incorporation into aqueous solutions. However, its use as a colorant may interfere with certain assays or experiments that require precise measurements of absorbance or fluorescence.
Future Directions
Future research on Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate could focus on its potential use as a photosensitizer in cancer treatment, as well as its effects on the intestinal microbiota and potential allergic reactions in humans. Additionally, further studies could investigate the use of this compound as a fluorescent probe in other biological applications.
Synthesis Methods
Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate is synthesized through a multi-step process that involves the reaction of 4-methoxynaphthalene-1-sulfonyl chloride with ethyl 4-aminobenzoate in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate has been extensively studied for its use as a colorant in the food industry. It has also been used as a fluorescent probe for the detection of proteins and DNA in biological samples. Additionally, this compound has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
Molecular Formula |
C20H19NO5S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
ethyl 4-[(4-methoxynaphthalen-1-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C20H19NO5S/c1-3-26-20(22)14-8-10-15(11-9-14)21-27(23,24)19-13-12-18(25-2)16-6-4-5-7-17(16)19/h4-13,21H,3H2,1-2H3 |
InChI Key |
JNVNZRNGSWWVLV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1R)-1-(hydroxymethyl)-2-methylpropyl]tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene-5-carboxamide](/img/structure/B288076.png)
![2-({5-Methyl-2-[(methylamino)sulfonyl]phenyl}sulfanyl)benzoic acid](/img/structure/B288079.png)

![(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B288082.png)



![2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B288090.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide](/img/structure/B288091.png)
![5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide](/img/structure/B288092.png)

![4-Tert-butyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288098.png)
![4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288099.png)
![N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B288107.png)